molecular formula C11H7Cl2NOS B1365433 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride CAS No. 54001-22-8

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1365433
CAS No.: 54001-22-8
M. Wt: 272.1 g/mol
InChI Key: BCMARAXFBBVCJE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride (also known as CMTC) is a chemical compound that has been studied extensively for its potential applications in the scientific research field. It is a white crystalline solid with a melting point of 145-148°C and a boiling point of 253-255°C. CMTC has been used in a variety of laboratory experiments, including those related to organic synthesis and biochemistry.

Scientific Research Applications

  • Crystal Structure Analysis : A study on a compound similar to the query, "2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazol-3-ium chloride", discusses its crystal structure, highlighting dihedral angles and hydrogen bond interactions (Peng, Yang, Qin, & Hu, 2010). This suggests potential applications in crystallography and molecular design.

  • Molecular Conformation and Hydrogen Bonding : Research on "3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride" details the molecule's non-planar structure and intramolecular hydrogen bonding, which could be relevant for understanding the structural dynamics of similar compounds (Teslenko et al., 2008).

  • Pesticide Application : A study on "trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide" discusses its structure and mentions its use as a pesticide, indicating potential agricultural applications (Yu, Liu, Niu, Hou, & Gao, 2008).

  • Synthesis and Structural Characterization : Research on related thiazole compounds, such as "4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole", focuses on their synthesis and structural characterization, which is crucial for pharmaceutical and material science applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Intramolecular Hydrogen Bond Study : Theoretical studies on thiazole derivatives, which include investigations of intramolecular hydrogen bonds, offer insights into the electronic structure and bonding characteristics relevant to similar compounds (Castro et al., 2007).

  • Anticancer Activity : A study on thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety showed potential anticancer activities, suggesting the possible biomedical applications of related compounds (Gomha et al., 2017).

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NOS/c1-6-9(10(13)15)16-11(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMARAXFBBVCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428172
Record name 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-22-8
Record name 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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